

# A Comparative Guide to Water and Oil Repellent Finishes for Textiles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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The development of textiles with superior water and oil repellency is a significant area of research, driven by the demand for high-performance fabrics in various sectors, including performance apparel, protective clothing, and industrial textiles. This guide provides an objective comparison of three prominent surface modification techniques used to impart hydrophobicity and oleophobicity to textiles: plasma treatment, sol-gel coating, and nanoparticle finishing. The performance of these methods is evaluated based on experimental data for key repellency metrics.

## Performance of Modified Textiles: A Quantitative Comparison

The efficacy of different surface treatments in enhancing the water and oil repellency of textiles is typically quantified using metrics such as water and oil contact angles, spray test ratings, and oil repellency grades. The following tables summarize the performance of textiles modified by sol-gel and nanoparticle finishing techniques, as reported in various studies.

Table 1: Performance of Cotton Fabric Modified by Sol-Gel Coatings

Precursor/Coating	Water Contact Angle (°)	Spray Test Rating (AATCC 22)	Oil Repellency Grade (AATCC 118)	Reference
Untreated Cotton	Hydrophilic	0	0	[1]
PDMSU	~130	-	-	[2]
PFOTES-PDMSU	147	-	Diiodomethane: 130°, n-hexadecane: 120°	[2]
HDMS	154	100	7	[1]
TDFOES	152	100	5	[1]
VTEO	149	90	0	[1]
ZrA	139	90	0	[1]
TIPT	131	90	0	[1]
FES	148	80	0	[1]
AMMO	134	70	0	[1]
GLYEO	131	70	0	[1]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Performance of Cotton Fabric Modified by Nanoparticle Finishes

Nanoparticle/Coating System	Water Contact Angle (°)	Oil Contact Angle (°) (n-dodecane)	Reference
Untreated Cotton	Hydrophilic	-	[3]
Silica NPs + PDMS (dip-coated)	158.41 ± 1.58	-	[3]
Silica NPs + Fluoropolymer ("OmniBlock")	154	121	[3]
Silica-ZnO NPs + PDMS (dip-coated)	~148	-	[4]
Silica-ZnO NPs + OTES (dip-coated)	~148	-	[4]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

## Overview of Modification Techniques

### Plasma Treatment

Plasma treatment is a dry and environmentally friendly surface modification technique that alters the surface chemistry and topography of textile fibers without affecting their bulk properties.[5][6] It can be used to both increase surface energy for improved adhesion of coatings or to deposit thin films that impart hydrophobicity and oleophobicity.[5] Plasma polymerization can create stable, covalently bonded coatings on textile surfaces.[6] While specific comparative data is not available in the provided search results, plasma treatment is noted for its potential to enhance the durability of subsequent repellent finishes.[7]

### Sol-Gel Coating

The sol-gel process involves the creation of an inorganic-organic hybrid network on the fiber surface.[1] This technique allows for the application of thin, uniform coatings at relatively low temperatures.[8] By selecting appropriate precursors, it is possible to create surfaces with

excellent water and oil repellency.[\[1\]](#)[\[2\]](#) The durability of sol-gel coatings can be a concern, with some studies showing a decrease in performance after washing.[\[2\]](#)

## Nanoparticle Finishing

The application of nanoparticles is a common method to create superhydrophobic and oleophobic surfaces.[\[8\]](#) This technique typically involves creating a hierarchical surface roughness by depositing nanoparticles, which is then functionalized with a low-surface-energy material.[\[8\]](#) This combination can lead to very high contact angles and self-cleaning properties.[\[3\]](#) The durability of nanoparticle coatings is an active area of research, with some studies showing good resistance to washing and abrasion.[\[3\]](#)

## Experimental Protocols

Accurate and reproducible evaluation of water and oil repellency is crucial for comparing the performance of different textile finishes. The following are detailed methodologies for key experiments.

### Contact Angle Measurement

The contact angle is the angle formed by a liquid droplet on a solid surface and is a direct measure of the wettability of that surface.

- Apparatus: Contact angle goniometer equipped with a high-resolution camera.
- Procedure:
  - Place the textile sample on a flat, horizontal stage.
  - Dispense a small droplet (typically 5-10  $\mu\text{L}$ ) of the test liquid (e.g., deionized water for water repellency, n-dodecane or other hydrocarbons for oil repellency) onto the surface of the fabric.
  - Capture a high-resolution image of the droplet profile.
  - Use software to analyze the image and measure the angle between the tangent of the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.

- Interpretation: A higher contact angle indicates greater repellency. A water contact angle greater than 90° signifies a hydrophobic surface, while a contact angle greater than 150° indicates superhydrophobicity.

## AATCC Test Method 22: Water Repellency (Spray Test)

This method evaluates the resistance of a fabric to wetting by water and is particularly suitable for assessing the efficacy of water-repellent finishes.

- Apparatus: AATCC Spray Tester, which includes a spray nozzle, a sample holder (hoop), and a rating chart.
- Procedure:
  - Mount a conditioned (180 x 180 mm) fabric specimen tautly in the hoop.
  - Place the hoop on the tester at a 45° angle.
  - Pour 250 mL of distilled water into the funnel of the tester, allowing it to spray onto the fabric surface for 25-30 seconds.
  - Once the spray has stopped, remove the hoop and tap it firmly against a solid object to dislodge any loose water droplets.
  - Visually compare the wetting pattern on the fabric surface with the AATCC Spray Test Rating Chart.
- Rating Scale:
  - 100: No sticking or wetting of the upper surface.
  - 90: Slight random sticking or wetting of the upper surface.
  - 80: Wetting of the upper surface at spray points.
  - 70: Partial wetting of the whole of the upper surface.
  - 50: Complete wetting of the whole of the upper surface.

- 0: Complete wetting of the whole of the upper and lower surfaces.

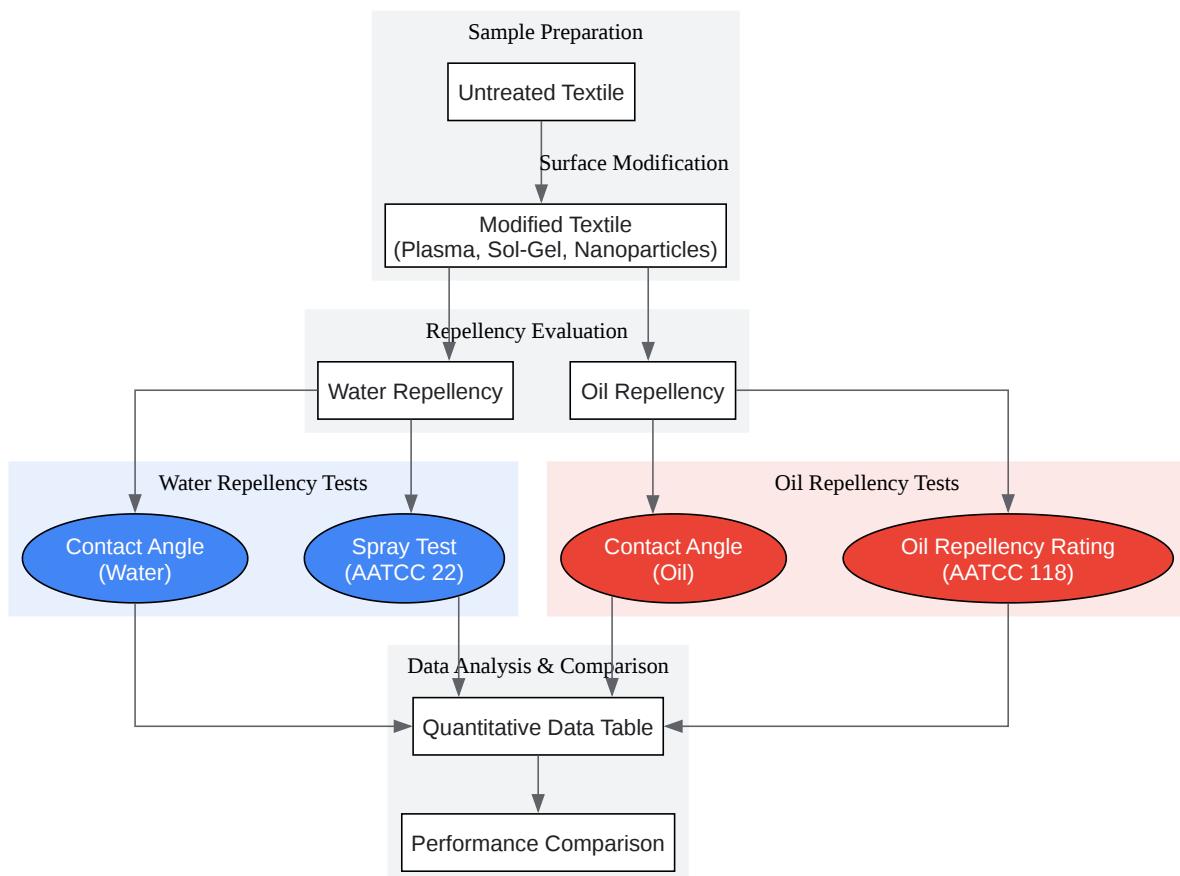
## AATCC Test Method 118: Oil Repellency (Hydrocarbon Resistance Test)

This test method determines the ability of a fabric to resist wetting by a series of liquid hydrocarbons with varying surface tensions.

- Apparatus: A set of eight standard AATCC test liquids (hydrocarbons) with a range of surface tensions, a dropper, and a flat, non-absorbent surface.
- Procedure:
  - Place the fabric sample on a smooth, horizontal surface.
  - Beginning with the lowest numbered test liquid (Grade 1), carefully place a small drop on the fabric surface from a height of approximately 6 mm.
  - Observe the drop for 30 seconds.
  - If the drop does not penetrate or wet the fabric, proceed to the next higher numbered test liquid on a fresh area of the fabric.
  - Continue this process until wetting is observed.
- Rating: The oil repellency grade is the highest numbered test liquid that does not wet the fabric surface.

## Logical Workflow for Repellency Evaluation

The following diagram illustrates the logical workflow for evaluating the water and oil repellency of modified textiles.

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Email: [info@benchchem.com](mailto:info@benchchem.com)